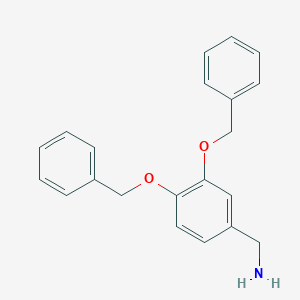

3,4-Dibenzyloxybenzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,4-dibenzyloxybenzylamine involves multiple steps, starting from basic precursors to achieve the desired molecular structure. For instance, the synthesis of similar compounds has been performed using conventional methods, starting from dihydroxybenzyl precursors. These methods highlight the versatility and complexity of synthetic routes to achieve compounds with specific functional groups (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups, which are crucial for understanding the compound's reactivity and properties (Iwasaki et al., 1988).

Chemical Reactions and Properties

3,4-Dibenzyloxybenzylamine and its derivatives undergo a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. These reactions include rearrangements and interactions with different reagents to yield novel compounds. The reactivity patterns of these molecules can provide insights into their potential applications in synthetic chemistry and material science (Gul et al., 2008).

Physical Properties Analysis

The physical properties of 3,4-dibenzyloxybenzylamine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Studies on related compounds provide valuable data on how structural changes affect physical properties, guiding the development of new materials with desired characteristics (Rajsekhar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential aspects of 3,4-dibenzyloxybenzylamine's profile. Research has demonstrated the compound's versatility in reactions and its potential for further chemical modifications, highlighting its utility in diverse applications (Kano & Anselme, 1993).

Wissenschaftliche Forschungsanwendungen

1. Biochemical Analysis

3,4-Dibenzyloxybenzylamine derivatives have been investigated in various biochemical contexts. In one study, the compound was synthesized and used in the context of catecholamine analysis. It was noted that 3,4-dihydroxy compounds like 3,4-dibenzyloxybenzylamine were not stable under basic conditions, but acid and enzymatic hydrolysis conditions were applicable. This compound was part of a method development that included solid-phase extraction for purification of urine samples in catecholamine analysis, although it faced issues with recovery and was eventually replaced with a 3-O-methoxy structure for better performance in the analysis (Vuorensola & Sirén, 2000).

2. Pharmaceutical Research

In pharmaceutical research, the structural derivatives of 3,4-Dibenzyloxybenzylamine have been involved in the study of multidrug resistance (MDR) in cancer treatment. One study focused on a derivative, 3,5-dibenzoyl-4-(3-phenoxy-phenyl)-1,4-dihydro-2,6-dimethylpyridine (DP7), analyzing its effects on cytochrome P450 activities by human and rat liver microsomes. The study concluded that DP7 showed moderate inhibition of rat liver microsome CYP isoforms and weak inhibition of human CYP3A4 enzyme activity, suggesting that DP7 might not result in significant pharmacokinetic interactions in humans, which supports its potential role in the development of novel MDR reverterting dihydropyridines (D'Elia et al., 2009).

3. Chemical Synthesis

In the realm of chemical synthesis, 3,4-Dibenzyloxybenzylamine and its derivatives have been utilized as intermediates or reactants in various synthesis procedures. For example, in the synthesis of amino-substituted 1,2-benzoquinone derivatives, the electrooxidation of 3-substituted catechols in the presence of dibenzylamine was studied, showcasing that o-benzoquinones derived from catechols participate in Michael addition reactions with dibenzylamine to form corresponding monoamino-substituted o-benzoquinones. This indicates the compound's utility in the electrochemical synthesis of such derivatives (Nematollahi & Hesari, 2005).

Eigenschaften

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYLMNLVWFYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618471 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibenzyloxybenzylamine | |

CAS RN |

190018-05-4 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)